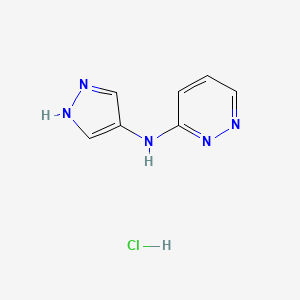

N-(1H-吡唑-4-基)哒嗪-3-胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” is a chemical compound with the molecular formula C7H8ClN5. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” belongs, has been described in various references . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines, including “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride”, are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .科学研究应用

合成和表征

- 合成了 N-(1H-吡唑-4-基)哒嗪-3-胺衍生物并对其进行了表征,揭示了胺基的 N-H 与芳香环的共面排列以及对乳腺癌和微生物的独特生物活性 (Titi 等人,2020)。

反应和衍生物

- 已经对环状草酰基化合物与肼或腙(包括吡唑并[3,4-d]-哒嗪酮衍生物)的反应进行了研究,说明了这些化合物在化学合成中的多功能性 (Şener 等人,2002)。

抗菌活性

- 一项针对哒嗪衍生物(包括吡唑并[5,1-c]-1,2,4-三嗪-3-羧酸)的研究显示出对多种微生物的有希望的抗菌活性 (El-Mariah 等人,2006)。

药理学潜力

- 从类似结构衍生的 2-(6-烷基-哒嗪-2-基)-1H-苯并[d]咪唑的新类似物表现出有效的抗炎和抗氧化活性,表明药理学相关性 (Shankar 等人,2017)。

除草剂应用

- 与 N-(1H-吡唑-4-基)哒嗪-3-胺相关的取代哒嗪酮化合物被发现会抑制植物的光合作用,表明其作为除草剂的潜力 (Hilton 等人,1969)。

结构和光谱分析

- 已经探索了 1H-吡唑并[1,2-a]哒嗪衍生物中的结构变异,包括环链互变异构和顺反异构,以增强对这些化合物性质的理解 (Sinkkonen 等人,2002)。

安全和危害

未来方向

The future directions for “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” and related compounds are likely to involve further exploration of their synthesis and potential biomedical applications . Given their close similarity to the purine bases adenine and guanine, these compounds may have significant potential in medicinal chemistry .

属性

IUPAC Name |

N-(1H-pyrazol-4-yl)pyridazin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.ClH/c1-2-7(12-8-3-1)11-6-4-9-10-5-6;/h1-5H,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVUUXRWYCCJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)NC2=CNN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B2983712.png)

![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)

![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)

![2,6-Dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2983724.png)

![8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2983725.png)